Isotan B

Description

Contextualization of Natural Product Chemistry and Phytochemical Research

Natural product chemistry is a scientific discipline focused on the isolation, identification, structure elucidation, and synthesis of naturally occurring compounds. researchgate.net Phytochemical research, a subfield, specifically investigates chemicals derived from plants. revistabionatura.org This research is often driven by ethnobotanical knowledge, studying plants traditionally used in medicine, and aims to isolate and identify the compounds responsible for observed biological activities. revistabionatura.org The development of advanced extraction techniques and analytical methods has significantly enhanced the ability to scrutinize plant extracts and study their constituent metabolites. revistabionatura.org

The importance of natural products in various industries, including pharmaceuticals, is well-established. nih.govmdpi.comresearchgate.netnih.gov Historically, many therapeutic agents have been derived from natural sources, and natural products continue to provide unique scaffolds for drug discovery and development efforts. researchgate.netnih.gov

Historical Overview of Isotan B Discovery and Initial Academic Characterization

Information regarding the specific historical details of this compound's initial discovery and characterization in academic research is not extensively detailed in the provided search results. However, its presence in scientific literature, such as its identification and analysis using techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), indicates its characterization within academic studies focused on plant metabolites. researchgate.net

Research involving this compound, along with other compounds, has utilized mass spectrometry to determine its mass-to-charge ratio (m/z) and fragmentation patterns, which are crucial for structural identification and confirmation. For example, in one study, this compound was detected at a specific retention time and exhibited characteristic MSE (Mass Spectrometry^n) fragments. researchgate.net

An example of analytical data for this compound from research findings:

| Compound | Retention Time (rt) | m/z | MSE Fragments |

| This compound | 14.22 | 308.079 | 209, 193, 134, 85 |

Significance of this compound within Secondary Metabolite Studies

This compound's significance within secondary metabolite studies stems from its identification as a natural product compound, specifically a C-glycosyl compound. nih.gov Secondary metabolites, including compounds like this compound, are important because they contribute to the vast chemical diversity found in nature and often possess biological activities that can be of interest for various applications. ms-editions.clbiotech-asia.orgnih.gov

Studies involving the analysis of plant metabolites, such as those investigating the impact of different growing conditions on compound accumulation, have included this compound as a metabolite of interest. researchgate.net Its presence and the factors influencing its concentration can provide insights into the plant's metabolic pathways and its interaction with the environment. researchgate.net The study of secondary metabolites like this compound helps researchers understand the complex biochemical processes occurring in plants and the roles these compounds play in plant physiology and ecology. revistabionatura.orgbiotech-asia.orgnih.gov

Structure

3D Structure

Properties

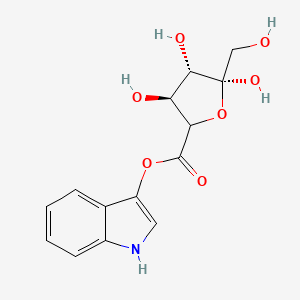

Molecular Formula |

C14H15NO7 |

|---|---|

Molecular Weight |

309.27 g/mol |

IUPAC Name |

1H-indol-3-yl (3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylate |

InChI |

InChI=1S/C14H15NO7/c16-6-14(20)12(18)10(17)11(22-14)13(19)21-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-12,15-18,20H,6H2/t10-,11?,12+,14-/m1/s1 |

InChI Key |

KGXOHVOUKNLUNP-VFJKSUPXSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)OC(=O)C3C(C(C(O3)(CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)OC(=O)C3[C@H]([C@@H]([C@](O3)(CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC(=O)C3C(C(C(O3)(CO)O)O)O |

Origin of Product |

United States |

Chemical Structure and Advanced Classification of Isotan B

Structural Elucidation Methodologies for Isotan B's Molecular Framework

The determination of this compound's molecular framework relies on a combination of modern analytical techniques. While specific research literature detailing the full elucidation of this compound is scarce, the process for such a compound typically involves several key methodologies:

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer clues about the connectivity of the atoms, particularly the nature of the glycosidic bond and the structure of the aglycone. For C-glycosyl compounds, fragmentation is more complex than for O-glycosides, as the carbon-carbon bond between the sugar and the aglycone is more stable. Common fragmentation pathways involve water loss and cleavages within the sugar moiety itself. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their proximity to one another.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately piecing together the aglycone structure and the sugar moiety and confirming the C-glycosidic linkage point.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as hydroxyl (-OH) and aromatic rings. UV-Vis spectroscopy provides information about the electronic conjugation within the molecule, which is characteristic of the phenolic aglycone.

While experimental data for this compound is not widely published, the computed properties provide a theoretical basis for its structure.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₇ |

| Molecular Weight | 309.27 g/mol |

| Exact Mass | 309.08485182 Da |

| XLogP3 | -1.6 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 8 |

Data sourced from computational models.

This compound's Identity as a C-Glycosyl Compound

This compound is classified as a C-glycosyl compound. This classification is significant as it defines the nature of the bond between the sugar (glycone) and the non-sugar (aglycone) portions of the molecule. In contrast to the more common O-glycosides where the linkage is via an oxygen atom, C-glycosides feature a direct carbon-carbon bond. researchgate.net

This C-C bond confers several important properties:

Increased Stability: The C-glycosidic bond is significantly more resistant to enzymatic and acidic hydrolysis compared to the O-glycosidic bond. springernature.com This stability is a key feature in many naturally occurring C-glycosides.

Structural Rigidity: The direct C-C linkage provides a more rigid connection between the two molecular moieties.

The biosynthesis of C-glycosides is a specialized enzymatic process carried out by C-glycosyltransferases. These enzymes catalyze the attachment of a sugar from a nucleotide sugar donor to an aromatic acceptor molecule. researchgate.net

Categorization within Phenolic Metabolites

This compound is also categorized as a phenolic metabolite. Phenolic compounds are a large and diverse group of secondary metabolites produced by plants, characterized by the presence of at least one aromatic ring with one or more hydroxyl groups attached. mdpi.comnih.gov The aglycone portion of this compound, which appears to be an indole (B1671886) derivative based on its chemical name, contains a phenolic hydroxyl group, placing it within this broad class.

Phenolic compounds are known for a variety of chemical properties and biological roles, which are largely attributed to the reactivity of the phenol hydroxyl group. nih.gov The classification of this compound as a phenolic metabolite suggests it shares structural and potential chemical characteristics with other members of this group, such as flavonoids, phenolic acids, and tannins. basicmedicalkey.com

Analysis of this compound Stereochemistry and Configurational Isomers

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of this compound's identity, arising from the presence of multiple chiral centers, particularly within the glycosyl (sugar) moiety.

Chiral Centers: A chiral center is typically a carbon atom bonded to four different groups, leading to the possibility of non-superimposable mirror images called enantiomers. The sugar component of this compound contains several such centers.

Configurational Isomers: These are stereoisomers that can only be interconverted by breaking and making bonds. tru.ca For a molecule with multiple chiral centers like this compound, several diastereomers are possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The specific configuration at each chiral center (designated as R or S) defines the unique stereoisomer.

Epimers: These are a specific type of diastereomer that differs in configuration at only one chiral center. tru.ca For example, variations in the orientation of a single hydroxyl group on the sugar ring of this compound would result in different epimers.

The precise stereochemical configuration of naturally occurring this compound would need to be determined through experimental methods like X-ray crystallography or advanced NMR techniques (e.g., Nuclear Overhauser Effect spectroscopy, NOESY), and by comparing its optical rotation to synthetic standards. The biological function of such molecules is often highly dependent on their specific stereochemistry. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Classification |

|---|---|

| This compound | C-Glycosyl Compound, Phenolic Metabolite |

| Flavonoids | Class of Phenolic Metabolites |

| Phenolic Acids | Class of Phenolic Metabolites |

Biosynthesis and Metabolic Pathways of Isotan B

Identification of Precursor Molecules and Enzymatic Pathways

The biosynthesis of C-glycosyl compounds, and therefore likely Isotan B, originates from primary metabolic pathways that provide the fundamental building blocks. The aglycone portion, which in the case of many C-glycosyl compounds is a flavonoid, is derived from the phenylpropanoid and polyketide pathways. The sugar moiety, typically glucose, is supplied by the carbohydrate metabolism.

Key Precursor Molecules:

Phenylpropanoid Pathway: This pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA. This molecule serves as a key intermediate, channeling carbon flow into various secondary metabolic pathways, including flavonoid biosynthesis.

Malonyl-CoA: This precursor is derived from acetyl-CoA through the action of acetyl-CoA carboxylase and provides the carbon atoms for the A-ring of the flavonoid scaffold.

UDP-sugars: The glycosidic moiety of C-glycosyl compounds is typically derived from an activated sugar donor, most commonly UDP-glucose (uridine diphosphate glucose).

Enzymatic Pathways:

Aglycone formation: Synthesis of the aglycone scaffold (e.g., a flavanone) through the condensation of precursors from the phenylpropanoid and polyketide pathways. Key enzymes in this stage include chalcone synthase (CHS) and chalcone isomerase (CHI).

Modification of the aglycone: The aglycone may undergo various modifications, such as hydroxylation, before glycosylation. For instance, in the biosynthesis of many C-glycosyl flavonoids, the flavanone precursor is hydroxylated at the 2-position to form a 2-hydroxyflavanone. nih.gov

C-glycosylation: The pivotal step where a C-glycosyltransferase catalyzes the attachment of a sugar molecule to the aglycone.

Further modifications: The resulting C-glycosyl compound can be further modified by other enzymes, leading to a diversity of structures.

Table 1: Key Enzymes and their Roles in the Putative Biosynthesis of a C-Glycosyl Compound like this compound

| Enzyme Class | Specific Enzyme Example | Role in Biosynthesis |

| Lyases | Phenylalanine ammonia-lyase (PAL) | Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. |

| Ligases | 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Synthases | Chalcone synthase (CHS) | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form a chalcone. |

| Isomerases | Chalcone isomerase (CHI) | Catalyzes the cyclization of the chalcone into a flavanone. |

| Oxygenases | Flavanone 2-hydroxylase (F2H) | Hydroxylates the flavanone at the C-2 position, a key step in the biosynthesis of some C-glycosyl flavonoids. nih.gov |

| Transferases | C-glycosyltransferase (CGT) | Catalyzes the formation of the C-C bond between the aglycone and a sugar moiety. pnas.org |

Elucidation of Biosynthetic Routes Specific to C-Glycosyl Compounds

The biosynthesis of C-glycosyl compounds follows a distinct route that diverges from the pathway for O-glycosides. A crucial feature of C-glycosylation is that it is generally considered to be an early step in the modification of the aglycone, often occurring before other substitutions like O-glycosylation.

A well-studied example is the biosynthesis of the C-glycosyl flavones vitexin (apigenin-8-C-glucoside) and orientin (luteolin-8-C-glucoside). acs.orgwikipedia.org In these pathways, the flavanone aglycones, naringenin and eriodictyol respectively, are first hydroxylated to 2-hydroxyflavanones. This 2-hydroxylation is significant as it activates the A-ring of the flavonoid for C-glycosylation. The C-glycosyltransferase then acts on this activated intermediate.

The formation of the C-C bond itself is an area of active research. It is a biochemically challenging reaction that results in a highly stable linkage resistant to enzymatic and acidic hydrolysis. nih.gov The mechanism of C-glycosyltransferases involves the creation of a carbanion on the aglycone, which then attacks the anomeric carbon of the UDP-sugar.

Characterization of Key Intermediates and Regulatory Mechanisms in this compound Formation

While specific intermediates in this compound formation are unknown, based on analogous pathways, key intermediates would include the aglycone precursor and its activated form immediately prior to glycosylation. For C-glycosyl flavonoids, 2-hydroxyflavanones are critical intermediates. nih.gov

The regulation of C-glycosyl compound biosynthesis is complex and occurs at multiple levels, including the transcriptional control of biosynthetic genes. Environmental factors and developmental cues can influence the expression of genes encoding enzymes of the phenylpropanoid pathway and the specific C-glycosyltransferases.

Table 2: Putative Intermediates in the Biosynthesis of a C-Glycosyl Compound

| Intermediate | Precursor(s) | Subsequent Product | Role |

| p-Coumaroyl-CoA | L-Phenylalanine | Chalcone | Key entry point into flavonoid biosynthesis. |

| Flavanone (e.g., Naringenin) | p-Coumaroyl-CoA, Malonyl-CoA | 2-Hydroxyflavanone | Core flavonoid scaffold. |

| 2-Hydroxyflavanone | Flavanone | Mono-C-glycosylflavanone | Activated intermediate for C-glycosylation. nih.gov |

| Mono-C-glycoside | 2-Hydroxyflavanone, UDP-sugar | Final C-glycosyl compound (potentially after further modifications) | Product of the C-glycosyltransferase reaction. |

Integration of this compound within Plant Primary and Secondary Metabolism

The biosynthesis of this compound, like other secondary metabolites, is intricately linked to the primary metabolism of the plant. The precursors for its aglycone and sugar moieties are direct products of fundamental metabolic processes.

Primary Metabolism Link: The shikimate pathway provides the aromatic amino acid L-phenylalanine, the starting point for the phenylpropanoid pathway. The pentose phosphate pathway and glycolysis are central to producing the precursors for UDP-glucose.

Secondary Metabolism Context: C-glycosyl compounds are a significant class of secondary metabolites that often play roles in plant defense and adaptation. Their production is part of a broader metabolic network that includes the synthesis of other flavonoids, lignins, and various phenolic compounds. The flux of intermediates like p-coumaroyl-CoA is a critical branch point that determines the allocation of resources to these different pathways.

The stable nature of the C-glycosidic bond suggests that compounds like this compound are likely to be stable end-products within the plant's metabolic landscape, potentially serving long-term functions such as defense against herbivores or pathogens.

Natural Occurrence and Ecological Distribution of Isotan B

Primary Identification and Distribution in Abelmoschus esculentus (Okra)

Isotan B has been primarily identified and studied in Abelmoschus esculentus (okra), a valuable vegetable crop widely cultivated in tropical, subtropical, and warm temperate regions ijpsat.orgebi.gov.etcropj.comnih.gov. Okra is recognized as one of the world's oldest cultivated crops, with proposed origins in Africa or Asia ijpsat.orgebi.gov.etcropj.commdpi.com. Research has indicated the presence of this compound as a phenolic metabolite in okra, specifically detected in both okra pods and leaves researchgate.netresearchgate.net. Studies comparing different growing conditions, such as greenhouse and open field micro-plots, have shown that this compound, along with other phenolic metabolites, can be either highly upregulated or downregulated depending on these conditions researchgate.netresearchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.netresearchgate.net. This suggests that environmental factors and growth conditions can influence the accumulation of this compound in okra plants researchgate.netresearchgate.net.

Quantitative and Qualitative Assessment of this compound Across Plant Tissues and Developmental Stages

While specific detailed quantitative data on this compound concentration across different okra plant tissues and developmental stages is limited in the provided search results, the identification of this compound in both okra pods and leaves indicates its distribution within the plant researchgate.net. The presence of phenolic metabolites, including this compound, has been shown to be influenced by growth conditions, implying potential variations in concentration depending on the plant's environment researchgate.netresearchgate.net.

Research on okra development highlights distinct phenological stages, from seed germination to senescence, with various morphological characteristics associated with these stages youtube.commdpi.com. Studies on the distribution of other compounds in plants, such as hydroxynitrile glucosides in cassava tubers or polyphenols in lettuce, demonstrate that metabolite distribution can vary across different tissues and developmental stages revisiondojo.comresearchgate.netnih.gov. While direct studies on this compound's distribution across okra tissues and developmental stages were not extensively detailed, the general principles of plant metabolite distribution suggest that its concentration may vary depending on the specific tissue (e.g., leaves vs. pods) and the plant's maturity level.

Quantitative analysis methods, such as HPLC-MS/MS, have been successfully applied to quantify other flavonoid compounds in okra, demonstrating the feasibility of such assessments for phenolic metabolites like this compound mdpi.com. For example, a study quantifying six individual flavonoids in okra pods found significant variations in their concentrations, with Quercetin-3-glucoside being the most abundant mdpi.com.

Exploration of this compound Presence in Other Botanical Sources or Biological Systems

The primary focus of the available information is the presence of this compound in Abelmoschus esculentus (okra) researchgate.netresearchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.netresearchgate.net. The search results did not yield significant information about the natural occurrence of this compound in other botanical sources or biological systems. While some results mentioned other plant species in different contexts (e.g., Manihot esculenta (cassava), lettuce, various indigenous leafy vegetables, Impatiens species from Madagascar, Ocotea species, Weinmannia species), these mentions were in relation to other compounds, genetic studies, or taxonomic descriptions, not the presence of this compound researchgate.netresearchgate.netnih.govmnhn.frscispace.commnhn.fr.

Therefore, based on the provided search results, Abelmoschus esculentus appears to be the primary known botanical source of this compound among the investigated sources.

Environmental and Agronomic Factors Influencing Isotan B Accumulation

Impact of Controlled and Uncontrolled Environmental Conditions on Isotan B Content

Environmental conditions play a pivotal role in shaping the metabolic profile of plants, including the production of secondary metabolites such as this compound. The distinction between controlled environments, like greenhouses, and uncontrolled conditions, such as open fields, highlights the sensitivity of plant biochemistry to external stimuli.

Comparative Analysis of this compound under Open-Field versus Greenhouse Cultivation

Data from comparative studies on plant growth in different environments can illustrate these differences:

| Growth Parameter | Greenhouse | Open Field | p-value | Significance (p < 0.05) |

| Height (cm) | Higher | Lower | 0.025054 | Significant |

| Leaf Counts | Higher | Lower | 0.036171 | Significant |

| Flower Counts | No Sig Diff | No Sig Diff | 0.196903 | Not Significant |

| Fruit Counts | No Sig Diff | No Sig Diff | 0.2897 | Not Significant |

Note: Data derived from a study on tomato plants pensoft.netresearchgate.net. While not directly measuring this compound, it demonstrates how environmental control impacts plant development, which can indirectly affect secondary metabolite profiles.

The specific impact on this compound would require direct comparative analysis of its concentration in plants grown under both conditions. However, the general principle that controlled environments can alter plant growth and metabolite profiles is well-established researchgate.netresearchgate.netresearchgate.netnih.gov.

Influence of Light Intensity, Temperature Regimes, and Nutrient Availability

Light intensity, temperature, and nutrient availability are critical environmental factors that directly influence plant physiology and secondary metabolite production.

Light Intensity: Light is a primary energy source for plants and influences various metabolic pathways, including those for secondary metabolites. Light intensity, duration, and quality can all impact phytochemical accumulation nih.gov. While high light intensity can sometimes positively affect the accumulation of certain phytochemicals, the response can be complex and species-dependent nih.govmdpi.com. Excessive light can also lead to photo-oxidative damage, affecting plant health and metabolism mdpi.com.

Temperature Regimes: Temperature affects enzyme activity and reaction rates within plants, thus influencing the biosynthesis of chemical compounds. Both high and low-temperature stress can lead to the accumulation of certain metabolites nih.gov. Optimal temperature ranges exist for the growth and metabolic processes of different plant species mdpi.comcwejournal.org.

Nutrient Availability: The availability of essential nutrients in the soil or growing medium is crucial for plant growth and the synthesis of primary and secondary metabolites. Nutrients like nitrogen and phosphorus are vital for plant development and can influence the accumulation and transformation of various compounds iue.ac.cn. Nutrient deficiencies or excesses can alter metabolic pathways and stress responses, potentially affecting this compound levels iue.ac.cn. Studies have shown that nutrient composition of the culture medium can significantly impact the phenolic content in plants nih.gov.

Modulation of this compound Production as a Plant Stress Response or Defense Mechanism

Plants have evolved intricate defense mechanisms to cope with environmental stresses, including the production of secondary metabolites that can act as protective compounds progressivecrop.comfrontiersin.org. This compound, as a phenolic metabolite, could potentially be involved in such stress responses.

Plants respond to various biotic and abiotic stresses, such as pest attacks, pathogens, drought, extreme temperatures, and nutrient deficiencies, by triggering defense pathways progressivecrop.comfrontiersin.orgmdpi.com. These responses involve signal transduction and the regulation of gene expression, leading to physiological and biochemical adaptations, including the synthesis of defensive compounds progressivecrop.com. Phenolic compounds, in general, are known to play roles in plant defense against pathogens and herbivores progressivecrop.com.

While specific research directly linking this compound production to a plant stress response or defense mechanism was not explicitly found in the provided snippets, the broader context of phenolic metabolites suggests a potential role. Studies on other plant compounds indicate that their accumulation can be induced by stress conditions nih.govfrontiersin.org. For example, the expression of genes responsible for the biosynthesis of certain phytoalexins is coordinately regulated under stress conditions nih.gov. The accumulation of compounds like gamma-aminobutyric acid (GABA) in plants can also be induced by extreme climatic conditions such as intense UV radiation, drought, and hypoxia mdpi.com. Further research is needed to specifically elucidate the role of this compound in plant stress or defense.

Genetic Factors and Breeding Strategies Affecting this compound Biosynthesis

Genetic factors play a fundamental role in determining a plant's capacity to synthesize specific chemical compounds like this compound. The genetic makeup of a plant dictates the presence and activity of the enzymes involved in the biosynthesis pathways. Variations in genes encoding these enzymes or regulatory proteins can lead to significant differences in the accumulation levels of secondary metabolites among different plant genotypes or cultivars researchgate.netmdpi.com.

The biosynthesis of secondary metabolites, including phenolic compounds, involves complex pathways regulated by multiple genes frontiersin.orgfrontiersin.org. Understanding the genetic basis of this compound biosynthesis is crucial for developing breeding strategies aimed at enhancing or reducing its concentration in crops. Techniques in plant genetics and breeding, such as identifying quantitative trait loci (QTLs) and candidate genes associated with metabolite biosynthesis, can be employed frontiersin.orgfrontiersin.org.

Gene expression is tightly regulated at both transcriptional and post-transcriptional levels, with small RNAs like microRNAs (miRNAs) playing a significant role in modulating gene expression and, consequently, secondary metabolite biosynthesis frontiersin.org. Differences in isoflavone (B191592) accumulation in soybean cultivars, for instance, are attributed to the interaction of genetic and environmental factors, highlighting the importance of both in determining the final metabolite profile frontiersin.org.

Breeding strategies can focus on selecting genotypes with desirable this compound accumulation profiles. This might involve traditional breeding methods or molecular approaches to identify and manipulate genes involved in its biosynthesis elsevier.com. Research into the biosynthesis pathways of related compounds, such as tanshinones, provides insights into the types of enzymes and regulatory elements that might be involved in this compound production xml-journal.netnih.gov. For example, cytochrome P450 enzymes have been identified as key players in the biosynthesis of tanshinones xml-journal.net.

Assessment of Agronomic Practices on this compound Concentration

Agronomic practices encompass a range of cultivation techniques that can influence plant growth, development, and the accumulation of secondary metabolites. These practices include irrigation, fertilization, pest and disease management, planting density, and the use of biostimulants.

Irrigation and Fertilization: Water availability and nutrient management are critical. As discussed in Section 5.1.2, nutrient levels, particularly nitrogen and phosphorus, can impact metabolite accumulation iue.ac.cn. Irrigation practices that maintain optimal soil moisture can support healthy plant growth and potentially influence this compound production.

Pest and Disease Management: The incidence of pests and diseases can induce stress responses in plants, potentially leading to altered levels of secondary metabolites involved in defense progressivecrop.comfrontiersin.org. Effective pest and disease management can therefore indirectly influence this compound concentration.

Use of Biostimulants: Biostimulants, derived from natural compounds, can influence plant growth, yield, and activate secondary metabolic pathways researchgate.net. Some biostimulants contain amino acids or phenolic compounds that can modulate changes in plant signaling mechanisms and potentially affect the accumulation of metabolites like this compound researchgate.net. Phenolic biostimulants, for example, have been shown to improve yield, quality, and enhance anti-fungal activities in plants by influencing enzyme synthesis, gene expression, and redox homeostasis researchgate.net.

While specific studies detailing the impact of various agronomic practices solely on this compound concentration were not extensively found, the general principles of how these practices influence plant metabolism and secondary metabolite production apply. Research on other phenolic compounds and plant metabolites demonstrates the significant impact of agronomic interventions on their accumulation researchgate.netresearchgate.net.

| Agronomic Practice | Potential Influence on this compound Accumulation |

| Irrigation | Affects water availability, influencing plant growth and stress responses. |

| Fertilization | Modulates nutrient availability, impacting metabolic pathways. iue.ac.cn |

| Pest & Disease Mgmt | Reduces stress, potentially altering defense-related metabolite production. progressivecrop.comfrontiersin.org |

| Planting Density | Affects resource competition and light exposure, influencing plant vigor. |

| Biostimulant Use | Can activate secondary metabolic pathways and influence metabolite levels. researchgate.net |

Further targeted research is needed to specifically quantify the effects of different agronomic practices on this compound accumulation in relevant plant species.

Advanced Analytical Methodologies for Isotan B Quantification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Isotan B. springernature.comlibretexts.org Unlike mass spectrometry, which breaks the molecule apart, NMR provides detailed information about the atomic connectivity and the 3D structure of the intact molecule in solution. core.ac.uk

Key NMR experiments include:

¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. slideshare.net

¹³C NMR: Determines the number and types of carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. libretexts.org

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish one-bond and multiple-bond correlations between protons and carbons, respectively. This data allows for the unambiguous assembly of the complete molecular structure of this compound. core.ac.uk

Application of Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism)

In addition to MS and NMR, other spectroscopic techniques provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions. wikipedia.orgtechnologynetworks.com The resulting spectrum is characteristic of the chromophores (light-absorbing parts) within the molecule. This technique can be used for the quantitative analysis of this compound by applying the Beer-Lambert law and to gain preliminary structural information based on the wavelength of maximum absorbance (λmax). wikipedia.orgmt.com

Circular Dichroism (CD): Circular Dichroism spectroscopy is a powerful technique for studying chiral molecules. wikipedia.orgjascoinc.com If this compound is chiral, CD spectroscopy can determine its absolute configuration and study its conformational properties in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgutexas.edu

Implementation of Hyphenated Techniques and High-Throughput Analytical Platforms

To enhance analytical efficiency and the depth of information obtained, advanced analytical workflows are employed.

Hyphenated Techniques: This involves the online coupling of multiple analytical instruments. springernature.comnih.gov For instance, LC-NMR-MS systems allow for the separation of a complex mixture by LC, followed by parallel structural analysis by NMR and MS from a single injection. iosrjournals.orgresearchgate.net This approach provides comprehensive data in a shorter time frame. researchgate.net

High-Throughput Analytical Platforms: For the analysis of a large number of samples, high-throughput screening (HTS) platforms are implemented. uthscsa.edu These systems often utilize 96-well plate formats and robotic liquid handlers to automate sample preparation and injection. nih.govresearchgate.net This automation significantly increases sample throughput, which is essential in fields like metabolomics and drug discovery. nih.gov

Chemical Synthesis and Strategic Derivatization of Isotan B and Analogs

Retrosynthetic Analysis and Proposed Total Synthesis Pathways for Isotan B

A retrosynthetic analysis of this compound logically disconnects the molecule at the glycosidic bond, separating the indole (B1671886) aglycone from the carbohydrate moiety. This primary disconnection suggests that the core challenge lies in the stereoselective formation of the O-glycosidic linkage between the C3-hydroxyl group of an indole precursor and the anomeric carbon of the sugar.

Retrosynthetic Disconnection:

The key bond for disconnection is the C-O glycosidic linkage. This leads to two primary synthons:

Indole Aglycone: An indoxyl (3-hydroxyindole) or a suitable precursor. 3-hydroxyindole exists in tautomeric equilibrium with indolin-3-one (indoxyl), which influences its reactivity.

Sugar Moiety: A protected D-ribo-3-hexosulopyranoside derivative, activated at the anomeric position for glycosylation.

Proposed Forward Synthesis Pathway:

A plausible total synthesis would involve the following key stages:

Preparation of the Glycosyl Donor: The synthesis would commence with a readily available sugar, such as D-glucose or a related hexose. A series of protection and oxidation steps would be required to yield a suitably protected D-ribo-3-hexosulopyranoside. The anomeric position would then need to be activated, for instance, as a trichloroacetimidate, bromide, or other common glycosyl donor.

Preparation of the Glycosyl Acceptor: The indole aglycone, 3-hydroxyindole, can be prepared through various established methods for indole synthesis, such as those starting from N-aryl glycine (B1666218) esters which are cyclized to form the 3-hydroxyindole derivative google.com. Due to its potential instability and reactivity, the 3-hydroxyindole might be generated in situ or used with appropriate protection on the nitrogen atom.

Glycosylation: The stereoselective coupling of the glycosyl donor and the 3-hydroxyindole acceptor would be the pivotal step. Various glycosylation methodologies could be employed, with the choice of promoter (e.g., Lewis acids like TMSOTf or BF₃·OEt₂) being critical to control the stereochemistry at the anomeric center and achieve the desired β-linkage.

Deprotection: The final step would involve the removal of the protecting groups from the sugar moiety to yield this compound. The selection of protecting groups in the initial stages must be strategic to ensure their removal without affecting the newly formed glycosidic bond or the indole ring.

Table 1: Proposed Reaction Steps in the Total Synthesis of this compound

| Step | Description | Key Reagents & Conditions |

| 1 | Glycosyl Donor Synthesis | Starting from D-glucose: Protection of hydroxyl groups (e.g., as benzyl (B1604629) ethers or acetates), selective oxidation at C3, anomeric activation (e.g., conversion to a trichloroacetimidate). |

| 2 | Glycosyl Acceptor Synthesis | Cyclization of an N-aryl glycine ester using a strong base to form 3-hydroxyindole google.com. Possible N-protection (e.g., Boc or SEM group). |

| 3 | Glycosylation Coupling | Reaction of the glycosyl donor with the 3-hydroxyindole acceptor in the presence of a Lewis acid promoter (e.g., TMSOTf) at low temperatures. |

| 4 | Global Deprotection | Removal of all protecting groups. For instance, hydrogenolysis (for benzyl ethers) or base-mediated hydrolysis (for acetates) to yield the final product. |

Development of Chemo-Enzymatic and Biocatalytic Approaches for this compound Synthesis

Chemo-enzymatic synthesis offers a powerful alternative to purely chemical methods, particularly for achieving high regio- and stereoselectivity in glycosylation reactions. Enzymes can operate under mild conditions, often circumventing the need for extensive protection-deprotection sequences.

Proposed Chemo-Enzymatic Pathway:

A viable chemo-enzymatic strategy for this compound could involve an enzymatic glycosylation as the key step. This approach would leverage the specificity of glycosyltransferases or engineered glycosidases.

Enzymatic Glycosylation: A chemically synthesized 3-hydroxyindole (or a stable precursor) could serve as the substrate for a glycosyltransferase. The enzyme would catalyze the transfer of a sugar moiety from an activated sugar donor (e.g., a nucleotide sugar like UDP-glucose, which might require subsequent enzymatic or chemical modification at C3) to the indole acceptor. This method offers excellent control over the anomeric stereochemistry, reliably forming the β-glycoside.

Biocatalytic Production of the Aglycone: In a more integrated biocatalytic approach, microorganisms could be engineered to produce 3-hydroxyindole from a simple precursor like tryptophan. For instance, a tryptophanase could convert tryptophan to indole, followed by the action of a monooxygenase to introduce the hydroxyl group at the C3 position igem.org.

Whole-Cell Biotransformation: A further extension would be to use whole-cell systems (plant cell cultures or engineered microbes) that can perform the glycosylation of an exogenously supplied aglycone. Plant cell cultures, for example, have been successfully used to glycosylate indole derivatives, demonstrating the potential for such a biocatalytic approach nih.gov.

Table 2: Comparison of Synthetic Approaches for this compound

| Approach | Advantages | Challenges |

| Total Chemical Synthesis | High flexibility for analog synthesis; well-established methodologies. | Requires extensive protection/deprotection steps; stereocontrol in glycosylation can be difficult. |

| Chemo-Enzymatic Synthesis | Excellent stereoselectivity in glycosylation; mild reaction conditions; fewer protection steps. | Requires specific enzymes (glycosyltransferases) which may not be readily available; substrate scope of the enzyme might be limited. |

| Biocatalysis/Whole-Cell | Potentially more sustainable; can start from simple precursors. | Low yields; complex product purification; requires significant metabolic engineering. |

Design and Synthesis of this compound Derivatives and Structural Analogs

The development of synthetic routes to this compound opens the door to creating a variety of structural analogs for chemical and biological studies. Modifications could be introduced at several positions on both the indole core and the sugar moiety.

Indole Ring Modifications:

Substitution on the Benzene Ring: Analogs with substituents (e.g., halogens, alkyl, alkoxy groups) at the C4, C5, C6, or C7 positions of the indole ring could be synthesized by starting with appropriately substituted anilines in the synthesis of the 3-hydroxyindole precursor.

N-Functionalization: The indole nitrogen could be alkylated or acylated to produce N-substituted analogs. This would be achieved by treating an intermediate with a suitable electrophile.

Sugar Moiety Modifications:

Epimers and Different Sugars: By starting with different monosaccharides (e.g., mannose, galactose), a range of glycoside analogs with varied stereochemistry can be produced.

Deoxy Sugars: The use of deoxy-sugars as glycosyl donors would lead to analogs lacking one or more hydroxyl groups.

Functionalization of Hydroxyl Groups: The remaining free hydroxyl groups on the sugar ring of this compound could be selectively acylated or alkylated to explore the impact of these modifications.

The synthetic pathways proposed in section 7.1 could be adapted to incorporate these changes, demonstrating the flexibility of a well-designed synthetic strategy.

Methodology Development for Glycosylation and Indole Functionalization Specific to this compound

The successful synthesis of this compound and its analogs hinges on robust methodologies for two key transformations: the functionalization of the indole core and the stereoselective glycosylation.

Indole Functionalization:

The synthesis of the 3-hydroxyindole aglycone is a critical first step. While various methods exist for preparing 3-hydroxyindoles, a common route involves the cyclization of N-aryl-α-amino acid derivatives google.com. Another approach could be the direct oxidation of indole, although this often suffers from a lack of selectivity and over-oxidation. The development of a regioselective C3-hydroxylation method for a pre-formed indole ring under mild conditions would be highly beneficial.

Glycosylation Methodology:

The formation of the β-O-glycosidic bond to the electron-rich and potentially acid-sensitive 3-hydroxyindole is the most challenging step.

Chemical Glycosylation: The development of specific conditions for this coupling is paramount. This would involve screening various glycosyl donors (e.g., trichloroacetimidates, thioglycosides, glycosyl bromides), Lewis acid promoters, and reaction conditions (temperature, solvent) to optimize the yield and stereoselectivity for the β-anomer. The inherent reactivity of the 3-hydroxyindole, which can act as either an O- or C-nucleophile, must be carefully managed.

Enzymatic Glycosylation: Research into identifying or engineering glycosyltransferases that accept 3-hydroxyindole as a substrate would be a significant advancement mdpi.com. This could provide a highly efficient and stereospecific route to this compound, bypassing the challenges of chemical glycosylation. The use of enzymes like amylosucrase or dextransucrase, which can transfer glucose from sucrose, could also be explored as a cost-effective biocatalytic method mdpi.com.

Molecular Interactions and Functional Roles of Isotan B in Plant Biology

Investigation of Isotan B's Interactions with Plant Macromolecules (e.g., enzymes, proteins, cell wall components)

Research into the interactions of this compound with plant macromolecules would involve exploring its potential binding or catalytic effects on enzymes, structural proteins, or components of the plant cell wall. General studies on plant macromolecules highlight their crucial roles in metabolism, structure, and defense britannica.comebsco.com. Enzymes, often complex proteins, catalyze biochemical reactions and can be regulated by interactions with other molecules britannica.com. Plant cell walls, primarily composed of polysaccharides like cellulose, also interact with various compounds britannica.com. Proteins, including enzymes, engage in diverse interactions, some transient and others more permanent, influencing their function and localization frontiersin.org. However, specific data on how this compound interacts with these plant components is not documented in the reviewed literature.

Elucidation of this compound's Role in Plant Growth, Development, and Signaling Pathways

The role of various chemical compounds, including plant hormones and secondary metabolites, in regulating plant growth, development, and signaling pathways is well-established frontiersin.orgmdpi.comnih.govmdpi.comnih.gov. Signaling pathways in plants are complex networks that integrate internal and external cues to modulate processes such as growth, development, and stress responses mdpi.comnih.govmdpi.comnih.gov. While different signaling molecules like auxins, brassinosteroids, ethylene, and salicylic (B10762653) acid have known mechanisms of action frontiersin.orgmdpi.commdpi.comnih.gov, the specific involvement of this compound in any of these pathways or its potential to influence plant growth and development through other mechanisms remains to be elucidated through dedicated research.

Contribution of this compound to Plant Adaptation and Ecological Interactions (e.g., allelopathy, herbivore defense)

Plants utilize a wide array of secondary metabolites to mediate ecological interactions, including defense against herbivores and allelopathy, which involves chemical interactions between plants zju.edu.cnresearchgate.netslu.semdpi.comnih.gov. Allelopathy can involve the release of chemicals that inhibit the growth of neighboring plants researchgate.netslu.se. Plant defense mechanisms against herbivores often involve the production of secondary metabolites zju.edu.cnnih.gov. The ecological significance of such compounds can be influenced by environmental factors mdpi.com. While the broad concepts of allelopathy and herbivore defense in plants are understood, there is no specific information available regarding whether this compound plays a role in these processes or contributes to plant adaptation in any ecological context.

Theoretical Modeling of Molecular Recognition and Reactivity within Plant Systems

Theoretical modeling approaches are employed to understand molecular recognition and reactivity in biological systems nih.gov. Such modeling can provide insights into how a compound might interact with biological targets or undergo transformations within a cellular environment. However, no theoretical modeling studies specifically focused on predicting the molecular recognition or reactivity of this compound within plant systems were found in the consulted literature.

Computational and Theoretical Investigations of Isotan B

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine the optimized molecular geometry, electronic charge distribution, molecular orbitals, and vibrational frequencies of Isotan B. These calculations can provide insights into the stability and preferred conformations of the molecule.

Furthermore, quantum chemical methods can be used to predict the reactivity of this compound. By calculating parameters such as ionization potentials, electron affinities, bond dissociation energies, and reaction barriers, researchers can gain a theoretical understanding of how this compound might interact with other molecules, including reactive species. Given that this compound is a phenolic metabolite uni.lumpg.de, computational studies on other phenolic compounds have successfully utilized these methods to explore their antioxidant properties by investigating radical scavenging mechanisms through parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) nih.govresearchgate.net. Applying these calculations to this compound could help elucidate its potential antioxidant capacity and the specific sites within the molecule most likely to participate in such reactions. Calculations of spectroscopic properties (e.g., NMR, UV-Vis) can also aid in the experimental characterization and identification of this compound and its potential derivatives.

In Silico Prediction and Modeling of Biosynthetic Pathways and Associated Enzymes

The biosynthesis of natural products in plants involves complex enzymatic pathways. In silico methods can be applied to predict and model the potential biosynthetic route for this compound, a C-glycosyl compound and phenolic metabolite uni.lumpg.denih.gov. By utilizing databases of known metabolic reactions and enzymes, coupled with pathway prediction algorithms, researchers can propose plausible enzymatic steps leading to the formation of this compound from common plant precursors thegoodscentscompany.com.

Following pathway prediction, computational modeling of the enzymes potentially involved can provide further insights. Techniques like protein structure prediction (if experimental structures are unavailable), molecular docking of substrates and intermediates into enzyme active sites, and quantum mechanical/molecular mechanical (QM/MM) calculations of reaction mechanisms can help to understand the catalytic process at a molecular level. This could reveal crucial details about enzyme-substrate specificity and the factors influencing reaction efficiency. Although the specific biosynthetic pathway of this compound was not detailed in the search results, understanding how environmental conditions affect its accumulation uni.lumpg.denih.gov could be further investigated by modeling the regulation and activity of the predicted biosynthetic enzymes using computational approaches.

Chemoinformatics Approaches for Structural Relationship and Novel this compound-like Compound Discovery

Chemoinformatics utilizes computational techniques to handle, analyze, and apply chemical information. For this compound, chemoinformatics approaches can be valuable for exploring its structural relationships with other known compounds and for the potential discovery of novel molecules with similar structural features or predicted properties.

Future Research Directions and Identified Gaps in Isotan B Knowledge

Comprehensive Elucidation of Complete Biosynthetic Routes for Isotan B

While this compound is recognized as a naturally occurring indole (B1671886) compound and a C-glycosyl derivative phytobank.canih.govgoogle.comgoogle.com, the complete enzymatic pathways and intermediate steps involved in its biosynthesis in plants or other potential natural sources have not been fully elucidated in the available literature. Understanding the precise sequence of biochemical reactions, the enzymes responsible, and the genetic regulation governing this compound production is crucial. Comprehensive studies utilizing techniques such as genomics, transcriptomics, proteomics, and metabolomics are needed to map the entire biosynthetic network. This knowledge would not only provide fundamental insights into the plant's metabolic processes but could also open avenues for controlled production through metabolic engineering or sustainable extraction strategies.

In-depth Understanding of Environmental Factors at the Molecular Level

Research has indicated that environmental conditions, such as different growing environments (e.g., greenhouse versus open-field), can significantly influence the concentration of this compound in plants like okra researchgate.netresearchgate.net. However, the molecular mechanisms by which these environmental factors regulate the synthesis, accumulation, or degradation of this compound are not well understood. Future research should focus on investigating the specific environmental cues (e.g., light intensity and spectrum, temperature, humidity, nutrient availability, stress factors) and their downstream effects on the expression of genes encoding biosynthetic enzymes, the activity of these enzymes, and the transport and storage of this compound within plant tissues. Such studies could involve controlled environment experiments combined with advanced molecular analyses to identify the signaling pathways and regulatory networks involved.

Systematic Screening of Additional Natural Sources for this compound and Related Compounds

Currently, this compound has been reported as a natural constituent in okra pods researchgate.netresearchgate.net and broadly mentioned as a natural indole compound found in plants google.comgoogle.com. However, systematic and extensive screening of a wider variety of plant species, microorganisms (such as bacteria or fungi known to produce indole derivatives), and other natural sources has not been widely documented. Future research should involve comprehensive phytochemical screening programs using advanced analytical techniques to identify novel sources of this compound. Furthermore, investigating related compounds with similar structural features could reveal new natural products with potentially interesting properties and provide clues about common biosynthetic pathways.

Development of Ultrasensitive Analytical Techniques for Trace this compound Detection

The detection and accurate quantification of this compound, particularly at trace levels in complex biological or environmental matrices, may present analytical challenges. While techniques like UPLC-MS have been used for its detection researchgate.netresearchgate.net, the development of more sensitive, selective, and efficient analytical methodologies is needed for various research applications. This includes the need for ultrasensitive techniques for:

Precise quantification in different plant tissues and at various developmental stages.

Detection and monitoring in environmental samples (e.g., soil, water) if it is released from its natural sources.

Analysis in biological systems if its biological activity is investigated.

Future research should focus on developing and validating advanced analytical platforms, potentially involving hyphenated techniques, novel sample preparation methods, or biosensors, to enable reliable trace analysis of this compound.

Advancements in Sustainable and Scalable Synthesis Methodologies for this compound

Information on the chemical synthesis of this compound is limited in the readily available research. While it is mentioned alongside indole acetic acid (IAA) derivatives, and general methods for chemical and biological synthesis of IAA derivatives exist google.com, specific sustainable and scalable synthetic routes for this compound itself are not well-established. Developing efficient, cost-effective, and environmentally friendly synthesis methods is crucial for facilitating further research into its properties, potential applications, and for any future commercial production. Research in this area could explore novel chemical synthesis strategies, potentially utilizing biocatalysis or other green chemistry approaches, or focus on optimizing extraction methods from natural sources in a sustainable manner.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Isotan B’s physicochemical properties?

- Methodology : Use the PICOT framework to structure your question:

- P (Problem): Define the property under investigation (e.g., thermal stability).

- I (Intervention): Specify experimental methods (e.g., differential scanning calorimetry).

- C (Comparison): Identify baseline or alternative compounds for comparison.

- O (Outcome): Quantify measurable outcomes (e.g., decomposition temperature).

- T (Time): Determine the experimental timeline or observation period.

- Example: "How does the thermal stability of this compound (I) compare to polystyrene (C) under controlled heating rates (O) over a 2-hour period (T)?" .

Q. What strategies ensure rigorous literature review for this compound-related research?

- Methodology :

- Use multidisciplinary databases (e.g., SciFinder, PubMed, Web of Science) with filters for peer-reviewed studies .

- Critically evaluate sources by assessing:

- Reproducibility of methods (e.g., synthesis protocols).

- Consistency of reported data (e.g., spectroscopic peaks).

- Validity of statistical analyses (e.g., error margins in thermodynamic measurements) .

- Organize findings into a comparative table:

| Property | This compound | Reference Compound | Source (Citation) |

|---|---|---|---|

| Melting Point (°C) | 245 | Polystyrene (230) |

Q. How should I design a replicable synthesis protocol for this compound?

- Methodology :

- Detail reaction conditions (temperature, catalysts, solvents) and purification steps (e.g., column chromatography).

- Include characterization data (e.g., NMR, FTIR, HPLC purity ≥98%) in the main manuscript, with raw spectra in supplementary files .

- Reference established protocols for analogous compounds to justify deviations .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic activity be resolved?

- Methodology :

- Conduct triangulation by:

Repeating experiments under identical conditions .

Validating results with alternative techniques (e.g., GC-MS vs. UV-Vis spectroscopy).

Comparing findings with computational models (e.g., DFT calculations for reaction pathways) .

- Statistically analyze discrepancies using ANOVA or t-tests to identify systematic errors (e.g., calibration drift) .

Q. What advanced statistical methods optimize sample size determination for this compound toxicity studies?

- Methodology :

- Perform power analysis using pilot data to estimate effect size and variance.

- Use software (e.g., G*Power) to calculate the minimum sample size for 80% power (α=0.05) .

- Example table for pilot study results:

| Dose (mg/kg) | Mean Toxicity Score | Standard Deviation |

|---|---|---|

| 10 | 2.1 | 0.5 |

| 20 | 4.3 | 0.7 |

Q. How can interdisciplinary approaches enhance this compound’s application in material science?

- Methodology :

- Integrate molecular dynamics simulations (physics) with experimental tensile strength testing (engineering).

- Collaborate across disciplines to:

Validate simulation parameters using empirical data.

Identify structure-property relationships (e.g., polymer chain alignment vs. mechanical resilience) .

Q. What strategies validate this compound’s environmental degradation pathways?

- Methodology :

- Employ isotopic labeling (e.g., ¹⁴C-tagged this compound) to track biodegradation products via mass spectrometry.

- Compare laboratory results with field studies to account for ecological variables (e.g., microbial diversity) .

- Use longitudinal data analysis to model degradation kinetics:

| Time (Days) | % Degradation | 95% Confidence Interval |

|---|---|---|

| 30 | 15 | 12–18 |

| 60 | 40 | 35–45 |

Guidelines for Data Reporting

- Ethical Compliance : Obtain institutional approval for human/animal studies and disclose conflicts of interest .

- Reproducibility : Share raw data and code via repositories (e.g., Zenodo) under FAIR principles .

- Critical Analysis : Discuss limitations (e.g., instrument sensitivity) and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.